molecular formula C8H9BrN2O2 B13088047 (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

Cat. No.: B13088047
M. Wt: 245.07 g/mol
InChI Key: JBBBFGWNCKSSFD-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its role as a critical building block for the synthesis of advanced peptidomimetics and covalent inhibitors. The bromine substituent on the pyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to tailor the compound's properties for specific targets. This reagent is particularly valuable in the design of potential antiviral agents, where it can be incorporated into azapeptide scaffolds to inhibit essential viral proteases. Recent studies on analogous azapeptide structures highlight their application in developing potent inhibitors of SARS-CoV-2 Main Protease (M pro ), a key target for antiviral therapeutics . The pyridine moiety can contribute to key interactions within enzyme active sites, while the amino acid backbone facilitates integration into peptide-based inhibitor sequences. Beyond antiviral research, this compound's structural features make it a candidate for probing ion channel function. Research into potassium channel inhibitors, such as SLACK (KCNT1), which is a target for treating rare epileptic disorders, often utilizes complex heteroaromatic structures to achieve potency and selectivity . The 5-bromopyridin-3-yl group in this amino acid could serve as a key pharmacophore in such neuroactive compounds. Furthermore, the scaffold is relevant in developing SHP2 inhibitors for oncology research and in creating novel agrochemicals, demonstrating the broad utility of pyridine-containing amino acids across multiple life science fields . This product is intended for use in these and other exploratory research applications by qualified laboratory personnel.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1

InChI Key

JBBBFGWNCKSSFD-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=C1Br)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Description: The most common and efficient method involves Suzuki-Miyaura coupling between a boronic acid derivative of the amino acid backbone and a 5-bromopyridin-3-yl halide or vice versa. This reaction forms the carbon-carbon bond between the pyridine ring and the amino acid side chain.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are typically used.
  • Conditions: The reaction is performed under mild to moderate temperatures (room temperature to 80°C) in polar aprotic solvents like dimethylformamide or tetrahydrofuran, often with a base such as potassium carbonate.
  • Outcome: High regio- and stereoselectivity is achieved, preserving the (2S) configuration of the amino acid.

Halogen-Metal Exchange Followed by Borylation

  • Description: This method involves initial metalation of the 5-bromopyridine ring using an organolithium or Grignard reagent, followed by borylation to introduce a boronic acid intermediate.
  • Subsequent Step: The boronic acid intermediate is then coupled with a protected amino acid derivative.
  • Advantages: This route allows selective functionalization of the pyridine ring and facilitates subsequent coupling reactions.
  • Challenges: Requires careful control of temperature and moisture sensitivity due to the reactive organometallic intermediates.

Asymmetric Synthesis Approaches

  • Chiral Pool Synthesis: Starting from naturally occurring chiral amino acids (e.g., L-serine or L-alanine derivatives), the bromopyridinyl group is introduced via cross-coupling or substitution reactions.
  • Chiral Catalysts: Use of chiral ligands in palladium-catalyzed reactions ensures the stereochemical integrity of the (2S) configuration.
  • Green Chemistry Considerations: Efforts are made to use environmentally benign solvents and reagents to improve sustainability and reduce toxic by-products.

Industrial Scale and Optimization

For large-scale synthesis, automated flow reactors and optimized palladium-catalyzed cross-coupling protocols are employed to maximize yield and purity while minimizing reaction times and waste. Key parameters include:

Parameter Typical Range / Condition
Reaction Temperature 20°C to 80°C
Reaction Time 12 to 48 hours
Solvent DMF, THF, or aqueous-organic mixtures
Catalyst Loading 1-5 mol% Pd complex
Base K2CO3, Na2CO3, or Cs2CO3

Purification is commonly achieved via crystallization or chromatographic methods, with characterization by NMR and mass spectrometry to confirm structure and enantiomeric purity.

Comparative Analysis with Related Compounds

Feature (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid
Molecular Weight 245.07 g/mol 200.62 g/mol
Halogen Substituent Bromine (Br) Chlorine (Cl)
Common Synthesis Method Suzuki-Miyaura coupling, halogen-metal exchange Similar palladium-catalyzed cross-coupling
Reaction Conditions Mild to moderate temperatures, Pd catalysts Comparable conditions
Industrial Scalability Demonstrated with optimized Pd catalysis Widely reported and industrially applied

The bromine substituent offers enhanced reactivity in cross-coupling reactions compared to chlorine, often allowing milder conditions or higher yields.

Research Findings and Notes on Preparation

  • The palladium-catalyzed Suzuki-Miyaura coupling is the cornerstone of the preparation, providing a reliable method to attach the bromopyridinyl moiety to the amino acid backbone with high stereochemical control.
  • Halogen-metal exchange followed by borylation is an alternative strategy that facilitates the introduction of boronic acid intermediates necessary for coupling reactions.
  • Asymmetric synthesis methods ensure the production of the desired (2S) enantiomer, critical for biological activity.
  • Industrial production focuses on optimizing catalyst loading, reaction time, and purification to scale up synthesis efficiently.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the pure compound free from side products and ensure enantiomeric purity.
  • Characterization techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Suzuki-Miyaura Cross-Coupling Coupling of boronic acid with bromopyridine halide under Pd catalysis High selectivity, scalable Requires expensive Pd catalysts
Halogen-Metal Exchange + Borylation Metalation of bromopyridine, borylation, coupling Site-selective functionalization Sensitive to moisture and temperature
Asymmetric Synthesis Use of chiral starting materials or catalysts High enantiomeric purity Multi-step, complex optimization
Industrial Scale Optimization Automated reactors, optimized Pd catalysis High yield, reproducible Requires process control expertise

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyridine Derivatives

(a) (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid

  • Structure : Chlorine at pyridine-5, but positional isomerism (pyridin-2-yl vs. pyridin-3-yl).
  • Properties: Molecular weight = 200.62 g/mol (vs. 245.08 g/mol for bromo analog). Chlorine’s lower atomic weight reduces lipophilicity (Cl: LogP ~0.71 vs.
  • Applications : Discontinued commercial availability () suggests stability or efficacy limitations compared to brominated analogs .

(b) (2S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid

  • Structure : Dibromo-substituted phenyl ring with a hydroxyl group.
  • Properties : Bromine enhances steric bulk and electron-withdrawing effects, while the hydroxyl group introduces hydrogen-bonding capacity. Likely used in thyroid hormone analogs (e.g., liotrix derivatives, ) .

Heterocyclic Aromatic System Variants

(a) 5-Bromotryptophan [(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid]

  • Structure : Indole ring replaces pyridine, with bromine at indole-3.
  • Used in studying serotonin receptor interactions or as a metabolic tracer .
  • Comparison : The indole system may confer higher binding specificity to proteins compared to pyridine-based analogs .

(b) (2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid

  • Structure : Fused pyrrolopyridine ring system.
  • Molecular weight = 205.21 g/mol, slightly lower than bromopyridinyl analog due to nitrogen-rich fused rings .

Non-Aromatic and Modified Backbone Analogs

(a) (2S)-2-Amino-3-(cyclohexen-1-yl)propanoic acid

  • Structure : Cyclohexene replaces aromatic rings.
  • Properties : Lacks aromatic π-electrons, reducing target-binding specificity. Molecular weight = 169.22 g/mol. Used in studying conformational flexibility in peptide backbones .

(b) (2S)-2-([(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid

  • Structure : Sulfonyl and tetramethylphenyl groups introduce steric hindrance.
  • Properties : Increased steric bulk may hinder enzymatic cleavage, enhancing metabolic stability .

Protease Inhibitor Derivatives

Compounds like 5h (2) () and compound 60 feature benzothiazole or 4-methoxyindole moieties, highlighting the importance of bulky aromatic groups in protease binding. The bromopyridinyl group in the target compound may mimic these interactions but with distinct electronic profiles due to bromine’s polarizability .

Impurity Profiles

Impurity D(EP) () and dimeric byproducts () underscore the need for strict stereochemical control during synthesis. The (2S)-configuration in the target compound is essential to avoid inactive diastereomers .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Halogen/Substituent Key Applications
Target Compound C₈H₉BrN₂O₂ 245.08 Pyridin-3-yl Br (5-position) Protease inhibition
(2S)-5-Chloropyridin-2-yl analog C₈H₉ClN₂O₂ 200.62 Pyridin-2-yl Cl (5-position) Discontinued research
5-Bromotryptophan C₁₁H₁₁BrN₂O₂ 283.12 Indol-3-yl Br (5-position) Metabolic studies
Liotrix derivative () C₃₀H₂₃I₇N₂O₈ 1368.96 Diiodophenoxy-phenyl I (multiple) Thyroid hormone therapy

Biological Activity

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a brominated pyridine ring. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is C10_{10}H10_{10}BrN1_{1}O2_{2}, with a molecular weight of approximately 245.07 g/mol. Its structure includes:

  • An amino group (-NH2_2)
  • A carboxylic acid group (-COOH)
  • A propanoic acid backbone
  • A 5-bromopyridine substituent

The presence of the bromine atom enhances the compound's chemical reactivity and biological activity, particularly through interactions with biological targets such as receptors and enzymes involved in metabolic pathways .

The biological activity of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Receptor Binding : The brominated pyridine moiety enhances binding affinity to neurotransmitter receptors, potentially modulating neurotransmission .
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways .

Antimicrobial Activity

Research has indicated that compounds similar to (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can hinder the growth of various bacteria, including Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for related compounds against E. coli and B. subtilis were reported to be significant, indicating potential therapeutic applications in treating infections .

Neuroactive Properties

The compound's structural features suggest it may interact with neurotransmitter systems, particularly glutamate receptors. This interaction could lead to neuroprotective effects or modulation of synaptic transmission, which is crucial for developing treatments for neurological disorders .

Study on Antimicrobial Efficacy

A study conducted on similar pyridine derivatives evaluated their antibacterial and antifungal activities. The results demonstrated that halogen substitutions significantly enhanced bioactivity against various pathogens, with MIC values indicating effective inhibition at low concentrations .

Compound NameTarget BacteriaMIC Value (µg/mL)
Compound AB. subtilis75
Compound BE. coli<125
Compound CPseudomonas aeruginosa150

Neurotransmitter Interaction Study

Another relevant study focused on the interaction of similar compounds with glutamate receptors. It was found that certain derivatives exhibited high selectivity for NMDA receptors, which are pivotal in learning and memory processes .

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